molecular formula C7H4BrClF2 B2824920 4-Bromo-2-chloro-1-(difluoromethyl)benzene CAS No. 1254034-23-5

4-Bromo-2-chloro-1-(difluoromethyl)benzene

Cat. No. B2824920
CAS RN: 1254034-23-5
M. Wt: 241.46
InChI Key: IKDKWKXUJCNIFU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The InChI code for this compound is 1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.46 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Halogenated benzene derivatives are crucial intermediates in organic synthesis. Studies demonstrate the utility of such compounds in facilitating diverse chemical transformations. For example, bromo- and chloro-substituted benzenes have been used in ring halogenation reactions, showcasing their role in introducing additional halogen functionalities into aromatic compounds under catalytic conditions (Bovonsombat & Mcnelis, 1993). Moreover, these compounds participate in C-H activation processes, indicating their potential in constructing complex molecular architectures through direct functionalization of aromatic rings (Ben-Ari et al., 2006).

Material Science and Luminescence

Halogenated aromatics also find applications in material science, particularly in the synthesis of luminophores and electronic materials. The modification of benzene rings with halogens and other functional groups can lead to compounds with unique optical and electronic properties. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives illustrates how such modifications can influence the properties of organic electronic materials (Reus et al., 2012).

Environmental Chemistry

The study of halogenated aromatic compounds extends into environmental chemistry, where their formation, degradation, and potential toxicity are of interest. Research on the mechanisms of dioxin formation from the pyrolysis of bromophenol derivatives underscores the environmental impact of halogenated organics when exposed to high temperatures, highlighting the significance of understanding their thermal behavior and transformation products (Evans & Dellinger, 2003).

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-chloro-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKWKXUJCNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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